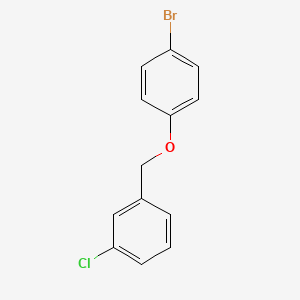

4-Bromophenyl-(3-chlorobenzyl)ether

Beschreibung

4-Bromophenyl-(3-chlorobenzyl)ether is an organic compound characterized by the presence of a bromine atom on a phenyl ring and a chlorobenzyl ether group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Bromination and Etherification: The compound can be synthesized through the bromination of phenol followed by etherification with 3-chlorobenzyl chloride.

Williamson Ether Synthesis: Another method involves the reaction of 4-bromophenol with 3-chlorobenzyl bromide in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.

Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and consistency.

Types of Reactions:

Oxidation: 4-Bromophenyl-(3-chlorobenzyl)ether can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Brominated and chlorinated phenols.

Reduction Products: 4-Bromophenol and 3-chlorobenzyl alcohol.

Substitution Products: Various substituted phenyl ethers.

Eigenschaften

IUPAC Name |

1-bromo-4-[(3-chlorophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCAAPDUEZNNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 4-Bromophenyl-(3-chlorobenzyl)ether serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block for creating diverse compounds.

Biology

Research has indicated that this compound may exhibit biological activity, particularly in enzyme interactions and potential inhibitory effects on specific biological pathways. Studies suggest that it could act as an enzyme inhibitor, impacting pathways related to cell proliferation and survival.

Medicine

The compound's structural properties make it a candidate for drug development. Preliminary investigations have shown its potential as an anticancer agent, with studies reporting significant growth inhibition against pancreatic cancer cells. Molecular docking studies have suggested that it may bind effectively to tubulin, disrupting microtubule dynamics and leading to cancer cell death.

Recent studies highlight the compound's potential biological activities:

- Anticancer Activity: Research has demonstrated that derivatives of this compound can inhibit cancer cell growth significantly (IC50 values ranging from 0.2 nM to 975 nM). The mechanism appears to involve disruption of microtubule formation.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of compounds like 4-Bromophenyl-(3-chlorobenzyl)ether. Comparative studies on similar compounds indicate varying effects on developmental toxicity, underscoring the need for thorough evaluations before clinical application.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 4-Bromophenyl-(3-chlorobenzyl)ether exerts its effects depends on its specific application. For example, in antioxidant activity, it may donate electrons to neutralize free radicals, thereby preventing oxidative stress. The molecular targets and pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Bromophenol: Similar structure but lacks the benzyl ether group.

3-Chlorobenzyl alcohol: Similar to the target compound but without the bromine atom.

4-Bromophenyl-(4-chlorobenzyl)ether: Similar structure but with a different position of the chlorine atom on the benzyl group.

Uniqueness: 4-Bromophenyl-(3-chlorobenzyl)ether is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl and benzyl groups, respectively

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Bromophenyl-(3-chlorobenzyl)ether is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Bromophenyl-(3-chlorobenzyl)ether is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which may influence its reactivity and biological interactions. The ether linkage contributes to its stability and potential for various chemical reactions, including nucleophilic substitution and oxidation.

Mechanisms of Biological Activity

The biological activity of 4-Bromophenyl-(3-chlorobenzyl)ether can be attributed to several mechanisms:

- Enzyme Interaction : Studies suggest that the compound may interact with specific enzymes, influencing metabolic pathways. The halogen atoms (bromine and chlorine) can participate in halogen bonding, enhancing binding affinity to target proteins.

- Reactive Intermediates : The cleavage of the ether linkage can generate reactive intermediates that may interact with biological macromolecules, leading to potential therapeutic effects.

Biological Activity Overview

Research has indicated various biological activities associated with 4-Bromophenyl-(3-chlorobenzyl)ether:

- Antimicrobial Activity : Preliminary studies have shown that derivatives containing similar structural motifs exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Compounds with bromophenyl and chlorobenzyl groups have been evaluated for their anticancer effects. For instance, certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- Antimicrobial Screening :

- Anticancer Evaluation :

- Mechanistic Insights :

Data Tables

| Activity Type | Compound/Derivative | IC50 Value (µM) | Target/Pathway |

|---|---|---|---|

| Antimicrobial | 4-Bromophenyl Derivative | 15-30 | Bacterial Cell Wall |

| Anticancer | 4-Bromophenyl Derivative | 5-10 | MCF-7 Cell Growth |

| Enzyme Inhibition | 4-Bromophenyl Derivative | Varies | Specific Enzymes |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions:

-

Reagents : Sodium azide (NaN₃) or amines (e.g., NH₃).

-

Conditions : High temperatures or polar aprotic solvents (e.g., DMF).

-

Outcome : Replacement of Br with nucleophilic groups (e.g., azide or amine).

Example :

Oxidation and Reduction Reactions

The ether functional group and aromatic rings participate in redox reactions:

-

Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the ether to a carbonyl group.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aromatic rings to cyclohexyl derivatives.

Typical Conditions :

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H⁺ | Ketone (if applicable) |

| Reduction | H₂/Pd, THF | Cyclohexyl derivatives |

Structural Comparisons and Reactivity

A comparison with structurally similar compounds highlights reactivity trends:

| Compound | Position of Halogens | Reactivity Profile |

|---|---|---|

| 4-Bromophenyl-(3-chlorobenzyl)ether | Br (para), Cl (meta) | Moderate nucleophilicity, stable ether linkage |

| 3-Bromophenyl-(4-chlorobenzyl)ether | Br (meta), Cl (para) | Higher steric hindrance, altered substitution patterns |

| 2-Bromophenyl-(3-chlorobenzyl)ether | Br (ortho), Cl (meta) | Increased ortho effects, faster substitution |

Analytical and Kinetic Studies

-

NMR Analysis : Aromatic protons show splitting patterns indicative of substitution (e.g., doublets of doublets for para-substituted rings).

-

Kinetics : SN2 reactions follow second-order kinetics, with rate constants influenced by solvent polarity and leaving-group ability .

Biological Implications

While direct biological data for this compound is limited, analogous bromo-chloroaryl ethers exhibit:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.